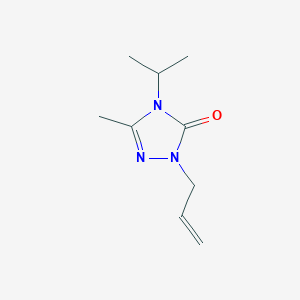

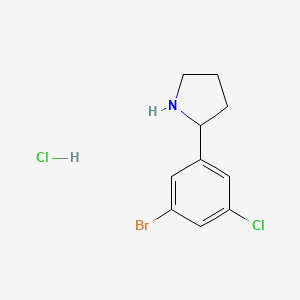

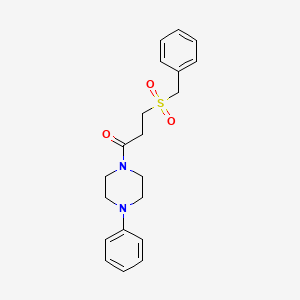

![molecular formula C17H13N3 B2368413 2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine CAS No. 439095-79-1](/img/structure/B2368413.png)

2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidines are purine analogs and have beneficial properties as antimetabolites in purine biochemical reactions . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines can be synthesized by the condensation of isoflavone and 3-aminopyrazole . The synthesis process can be chemoselective, with different products obtained via microwave irradiation or conventional heating .

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are six-membered 1,3-diazine ring containing nitrogen at 1 and 3 position . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .

Chemical Reactions Analysis

Pyrimidine derivatives as anticancer agents belong to an electron-rich nitrogen-containing heterocycle . Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon

Scientific Research Applications

Ultrasonic Sonochemical Synthesis

Pyrazolo[1,5-a]pyrimidines, including variants like 2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine, have been synthesized via ultrasonic sonochemical methods. This process involves cyclocondensation reactions and is noted for its simplicity, mild conditions, short reaction times, and high yields (Buriol et al., 2013).

Anti-Tumor Activities

Some derivatives of pyrazolo[1,5-a]pyrimidines have shown potential in anti-tumor activities. The cyclocondensation of various compounds to form pyrazolo[1,5-a]pyrimidine derivatives demonstrated cytotoxic activity against different human cancer cell lines (Ahmed et al., 2009).

Selective ALK2 Inhibition

A particular focus has been on modifying pyrazolo[1,5-a]pyrimidines to create potent and selective ALK2 inhibitors. By replacing certain groups with 4-(sulfamoyl)naphthyl, researchers developed ALK2 inhibitors with high selectivity and kinome selectivity, which is significant for therapeutic applications (Jiang et al., 2018).

Novel Synthesis Methods

Research has also been conducted on novel synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives, exploring different reagents and conditions. These studies contribute to the development of new synthetic routes for these compounds (Fattah et al., 2007).

Structural Studies and Methylation

Investigations into the structure of pyrazolo[1,5-a]pyrimidine methylderivatives have been carried out. These studies provide insights into the relationship between reagents used and the position of the methyl group, which is crucial for understanding the chemical properties of these compounds (Auzzi et al., 1978).

Mechanism of Action

Target of Action

A related compound demonstrated potent enzymatic inhibitory activity against trka and alk2 .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect various pathways, leading to downstream effects .

Result of Action

Related compounds have been shown to have significant effects on cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine. For instance, the stability of related compounds under exposure to extreme pH was studied .

Biochemical Analysis

Biochemical Properties

They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Cellular Effects

They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Molecular Mechanism

They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Temporal Effects in Laboratory Settings

They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Dosage Effects in Animal Models

They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Metabolic Pathways

They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Transport and Distribution

They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Subcellular Localization

They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Properties

IUPAC Name |

2-methyl-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3/c1-12-10-17-18-9-8-16(20(17)19-12)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLNHLQJFHJXLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

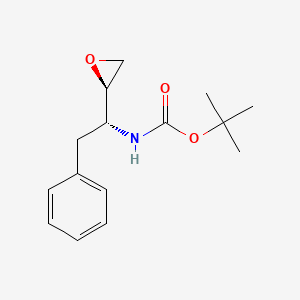

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2368331.png)

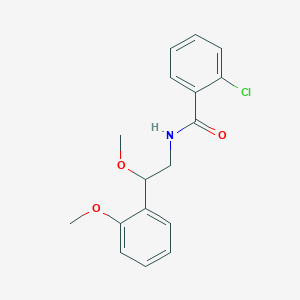

![1-(2-Chlorophenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2368332.png)

![Spiro[4.4]non-3-en-2-one](/img/structure/B2368333.png)

![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide](/img/structure/B2368334.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2368347.png)